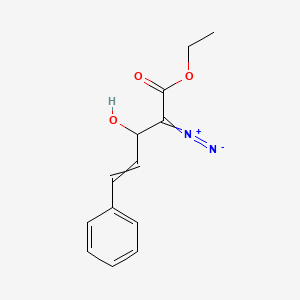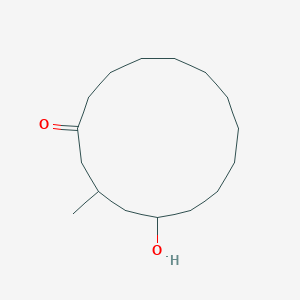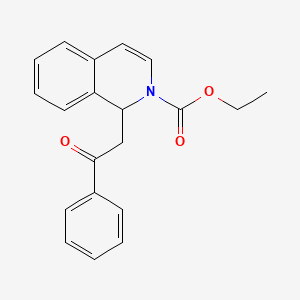
Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate is an organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium ethoxide. The intermediate products are then subjected to further reactions, such as cyclization and esterification, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-3-carboxylate
- Methyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate
- Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxamide
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
81357-96-2 |
|---|---|
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC名 |
ethyl 1-phenacyl-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H19NO3/c1-2-24-20(23)21-13-12-15-8-6-7-11-17(15)18(21)14-19(22)16-9-4-3-5-10-16/h3-13,18H,2,14H2,1H3 |
InChIキー |
IJPCZXUYIPQVJR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


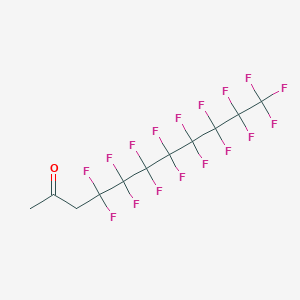
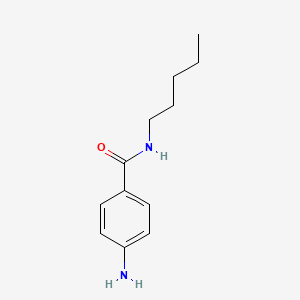
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
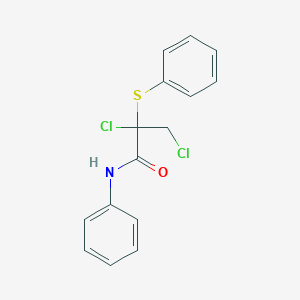
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
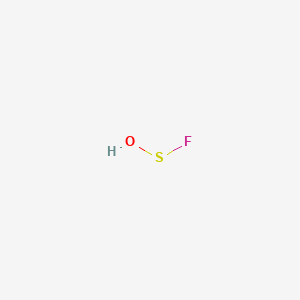
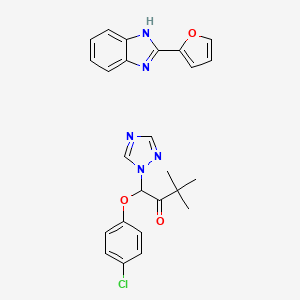

![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
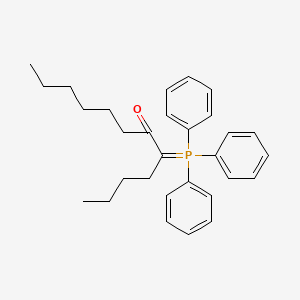
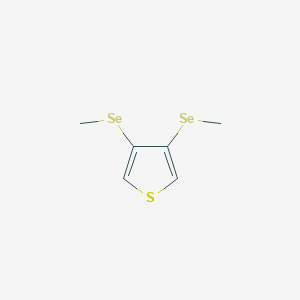
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
